molecular formula C14H14N4OS B2516370 3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol CAS No. 2380057-45-2

3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol

Cat. No.: B2516370
CAS No.: 2380057-45-2
M. Wt: 286.35
InChI Key: WYVYOLREZUZOJT-UHFFFAOYSA-N
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Description

“3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol” is a complex organic compound that features a pyridopyrimidine core, a thiophene ring, and a propanol group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridopyrimidine Core: This can be achieved through cyclization reactions involving pyridine and pyrimidine precursors.

    Introduction of the Thiophene Ring: This step might involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the Propanol Group: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propanol group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions might be used to modify the pyridopyrimidine core or the thiophene ring.

    Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the propanol group would yield a ketone or aldehyde derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, such compounds might be studied for their interactions with enzymes or receptors, potentially leading to the development of new drugs.

Medicine

Medicinal chemistry applications could include the investigation of the compound as a potential therapeutic agent for various diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or nucleic acids, inhibiting or modulating their function. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might be related to signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Thiophene Derivatives: Compounds with thiophene rings and various functional groups.

    Propanol Derivatives: Compounds with propanol groups attached to different aromatic systems.

Uniqueness

The uniqueness of “3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol” lies in its specific combination of structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c19-11(12-4-2-8-20-12)5-7-16-14-10-3-1-6-15-13(10)17-9-18-14/h1-4,6,8-9,11,19H,5,7H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVYOLREZUZOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN=C2NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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